

Preclinical Profile of MI-503: A Menin-MLL Interaction Inhibitor

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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

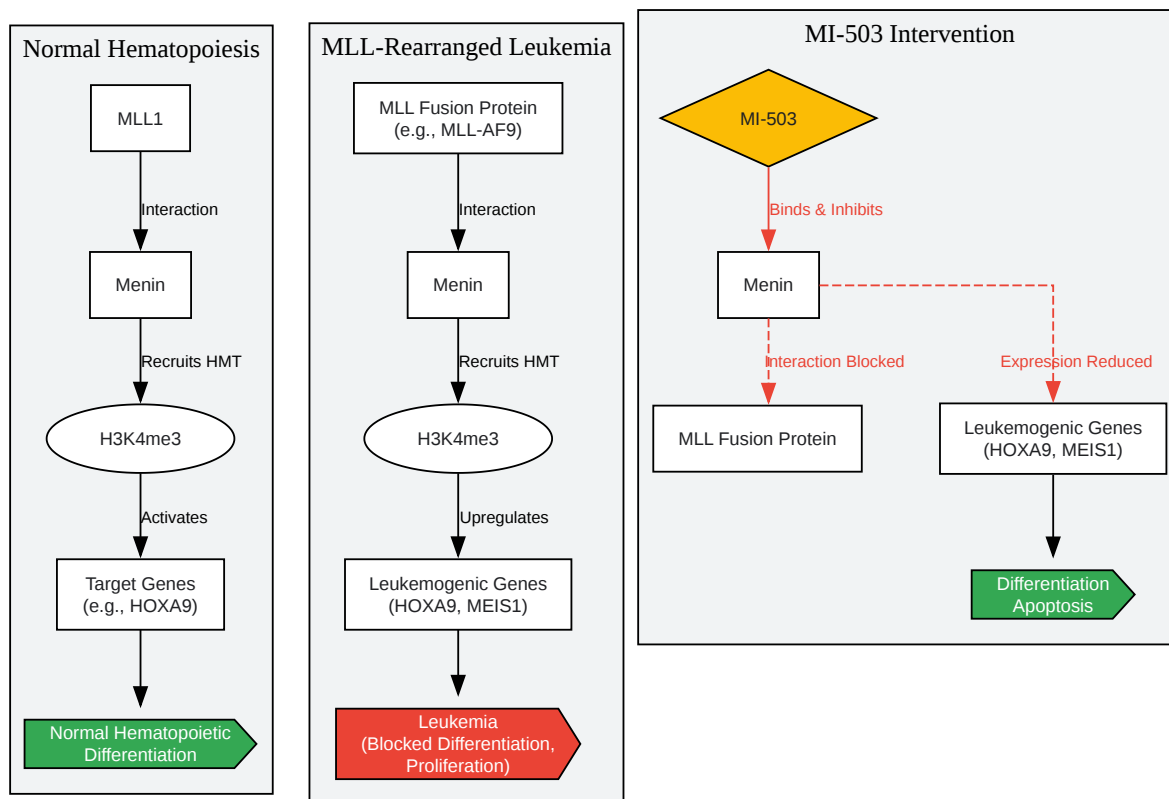
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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **MI-503** is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) proteins. This interaction is a key driver in certain hematological malignancies, particularly MLL-rearranged (MLL-r) leukemias, as well as showing therapeutic potential in other cancers like hepatocellular carcinoma (HCC) and prostate cancer. Preclinical studies have demonstrated that by disrupting the menin-MLL complex, **MI-503** can reverse the oncogenic gene expression program, induce differentiation, and inhibit tumor growth in various cancer models. This document provides a comprehensive summary of the preclinical data and methodologies associated with **MI-503**.

Mechanism of Action

MI-503 directly binds to menin in the pocket that normally accommodates MLL, thereby inhibiting their interaction.^{[1][2]} This disruption is crucial because MLL fusion proteins, characteristic of MLL-r leukemias, require menin to be tethered to chromatin to drive the expression of leukemogenic target genes, such as HOXA9 and MEIS1.^{[1][3]} By blocking this interaction, **MI-503** leads to the downregulation of these target genes, resulting in cell differentiation and reduced proliferation of cancer cells.^{[3][4]} In the context of HCC, **MI-503** has been shown to displace the menin-MLL1 complex from the promoter of genes like PEG10, reducing H3K4 methylation and leading to transcriptional repression.^{[1][5]}



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Caption: **MI-503** blocks the Menin-MLL interaction, reversing leukemogenic gene expression.

Quantitative Data Summary

Table 1: In Vitro Activity of MI-503

Assay Type	Cell Line / Target	Value	Conditions	Reference
IC50	Menin-MLL Interaction (Cell-free)	14.7 nM	-	[4]
Kd	Menin Binding	9 nM	-	[5]
GI50	Murine BMC (MLL-AF9)	0.22 μ M	7-day treatment	[3][4]
GI50	Human MLL Leukemia Cell Lines	250 - 570 nM	7-day treatment	[3][4]
GI50	Hepatocellular Carcinoma Cell Lines	0.5 - 3.2 μ M	12-day treatment	[5]
GI50	Normal Mesenchymal Stem Cells (ASC52)	> 6 μ M	-	[5]

Table 2: In Vivo Efficacy of MI-503 in MLL-Leukemia Models

Animal Model	Treatment	Key Outcomes	Reference
MV4;11 Xenograft (BALB/c nude mice)	60 mg/kg, i.p., once daily	>80% reduction in tumor volume; Complete regression in 2/6 mice.	[3][6]
MLL-AF9 Transplant Model	Not specified	45% increase in median survival time.	[7]

Table 3: In Vivo Efficacy of MI-503 in Hepatocellular Carcinoma (HCC) Models

Animal Model	Treatment	Key Outcomes	Reference
HepG2 Xenograft (athymic nude mice)	35 mg/kg, i.p., once daily	>50% reduction in tumor growth.	[5]
Hep3B Xenograft (athymic nude mice)	35 mg/kg, i.p., once daily	>50% reduction in tumor growth.	[5]
HepG2 & Hep3B Xenografts	35 mg/kg MI-503 + Sorafenib	~85% inhibition of tumor growth.	[5]

Table 4: Pharmacokinetic Properties of MI-503 in Mice

Parameter	Route	Dose	Value	Reference
Oral Bioavailability	p.o.	30 mg/kg or 100 mg/kg	~75%	[3][4]
Blood Concentration	i.v.	15 mg/kg	High level achieved	[3]

Experimental Protocols

Cell Viability and Growth Inhibition Assay

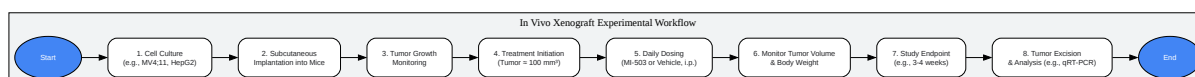
- Objective: To determine the half-maximal growth inhibitory concentration (GI50) of **MI-503**.
- Cell Lines:
 - MLL-Leukemia: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), murine bone marrow cells transformed with MLL-AF9.[3][4]
 - Hepatocellular Carcinoma: HepG2, Hep3B.[5]
 - Negative Controls: Leukemia cell lines without MLL translocations, normal adipose-derived mesenchymal stem cells (ASC52).[3][5]

- Procedure:
 - Cells are plated at appropriate concentrations in multi-well plates.
 - Cells are treated with a range of concentrations of **MI-503** or vehicle control (e.g., 0.25% DMSO).[4]
 - Incubation is carried out at 37°C for a specified duration (typically 7-12 days).[4][5]
 - For longer-term assays, the media is changed and the compound is re-supplied at intermediate time points (e.g., day 3 or 4).[4]
 - Cell viability is assessed using an MTT cell proliferation assay kit.
 - Absorbance is read at 570 nm using a microplate reader.[4]
 - GI50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **MI-503** in vivo.
- Animal Models:
 - Leukemia: BALB/c nude mice subcutaneously injected with 1×10^7 MV4;11 human MLL leukemia cells.[3]
 - HCC: Athymic nude mice with flank implantation of HepG2 or Hep3B cells.[5]
- Procedure:
 - Tumor cells are implanted into the flank of the mice.
 - Treatment is initiated when tumors reach a specified volume (e.g., $\sim 100 \text{ mm}^3$).[5]
 - Mice are treated once daily with **MI-503** (e.g., 35-60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[3][5]

- Tumor volume and body weight are monitored regularly for the duration of the study (e.g., 28-38 days).[3][7]
- At the end of the study, tumors may be excised for further analysis (e.g., gene expression).[3]



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Caption: A typical experimental workflow for evaluating **MI-503** efficacy in mouse xenograft models.

Gene Expression Analysis (qRT-PCR)

- Objective: To measure the effect of **MI-503** on the expression of MLL target genes.
- Samples: Cells treated in vitro or tumor samples from in vivo studies.[3]
- Procedure:
 - Cells are incubated with **MI-503** for a specified period (e.g., 6 days).[4]
 - Total RNA is isolated from the cells or tumor tissue.
 - RNA is reverse-transcribed into cDNA.
 - Real-time quantitative PCR (qRT-PCR) is performed using primers for target genes (HOXA9, MEIS1, PEG10, etc.) and a housekeeping gene for normalization (e.g., 18S rRNA).[3][5]
 - Gene expression changes are calculated relative to vehicle-treated controls.[3]

Safety and Toxicology

Prolonged treatment with **MI-503** for up to 38 days in mice showed no signs of toxicity. This was evidenced by stable body weight and no morphological changes observed in the liver and kidney tissues.[3] Furthermore, studies indicated that **MI-503** does not impair normal hematopoiesis in vivo.[3][7]

Conclusion

The preclinical data for **MI-503** strongly support its development as a targeted therapy for MLL-rearranged leukemias and potentially other malignancies dependent on the menin-MLL interaction. The compound demonstrates potent and selective on-target activity, leading to significant anti-tumor effects in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including high oral bioavailability, and lack of significant toxicity in preclinical models, further underscore its therapeutic potential. Combination studies, for instance with sorafenib in HCC or the KDM4C inhibitor SD70 in AML, suggest that **MI-503** could also be a valuable component of multi-drug regimens.[5][8]

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